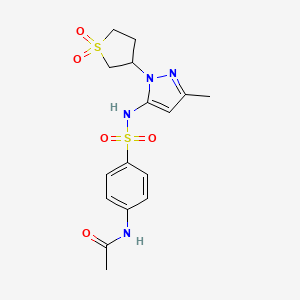

N-(4-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)sulfamoyl)phenyl)acetamide

Description

Structure and Key Features: This compound features a pyrazole core substituted with a 3-methyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety. The pyrazole is linked via a sulfamoyl bridge to a phenyl ring, which is further functionalized with an acetamide group.

Availability:

Previously listed by CymitQuimica, it is currently discontinued, limiting its accessibility for further research .

Properties

IUPAC Name |

N-[4-[[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O5S2/c1-11-9-16(20(18-11)14-7-8-26(22,23)10-14)19-27(24,25)15-5-3-13(4-6-15)17-12(2)21/h3-6,9,14,19H,7-8,10H2,1-2H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFCISVJLNEGCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C3CCS(=O)(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(4-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)sulfamoyl)phenyl)acetamide generally involves multi-step synthetic routes. One common approach is:

Formation of the pyrazole ring: : This can be achieved through a cyclization reaction involving a hydrazine derivative and an α,β-unsaturated carbonyl compound.

Introduction of the sulfonamide group: : A sulfonamide derivative is then introduced, typically via reaction with a sulfonyl chloride in the presence of a base.

Attachment of the tetrahydrothiophen dioxide group: : This step often involves sulfone chemistry, where the thiophene ring is oxidized to form the corresponding dioxide.

Coupling to form the final compound: : The final compound is assembled through a coupling reaction between the intermediate pyrazole-sulfonamide and a phenyl acetyl derivative.

Industrial Production Methods

Industrial-scale synthesis of this compound typically follows optimized versions of the above laboratory procedures. The use of continuous flow reactors and automated systems ensures high yield and purity. Reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions it Undergoes

Oxidation: : The compound can undergo oxidation, particularly at the thiophene ring, resulting in sulfone formation.

Reduction: : The sulfonamide and pyrazole moieties may be reduced under specific conditions.

Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various sites on the molecule, especially on the phenyl and pyrazole rings.

Common Reagents and Conditions

Oxidizing agents: : Hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing agents: : Lithium aluminum hydride or sodium borohydride for reduction reactions.

Bases: : Sodium hydroxide or potassium carbonate for substitution reactions.

Major Products Formed

Oxidation products: : Sulfone derivatives.

Reduction products: : Amino derivatives.

Substitution products: : Halogenated, alkylated, or arylated derivatives, depending on the substituents introduced.

Scientific Research Applications

Chemistry

N-(4-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)sulfamoyl)phenyl)acetamide is used as a reagent and intermediate in organic synthesis. Its unique structure allows for the exploration of various chemical transformations.

Biology

In biological research, it can act as a probe for studying enzyme mechanisms and interactions due to its sulfonamide group, which mimics natural substrates of certain enzymes.

Medicine

Industry

Industrially, it can be used in the development of new materials with specific properties, such as catalysts or specialty polymers.

Mechanism of Action

The biological effects of N-(4-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)sulfamoyl)phenyl)acetamide are primarily due to its ability to interact with enzyme active sites. The sulfonamide group can form strong interactions with amino acids in the enzyme, inhibiting its activity. The pyrazole and thiophene rings further enhance these interactions by providing additional binding sites and contributing to the overall binding affinity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazole-Sulfonamide Derivatives

a) Target Compound vs. 2-Cyano-3-phenyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acrylamide (Compound 9)

- Structural Differences: Compound 9 replaces the 1,1-dioxidotetrahydrothiophen-3-yl group with a pyridin-2-yl sulfamoyl moiety. Features a cyanoacrylamide group instead of acetamide.

- Biological Activity :

- Key Data: Property Target Compound Compound 9 Core Structure Pyrazole-sulfamoyl-phenyl Pyrazole-sulfamoyl-phenyl Key Substituents 3-methyl, tetrahydrothiophene sulfone Pyridinyl, cyanoacrylamide Biological Activity GIRK1/2 activation Anticancer (apoptosis) Reference

b) Target Compound vs. N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (Compound 41)

- Structural Differences :

- Compound 41 incorporates a thiazole ring and a phenyl-pyrazole group instead of the sulfone-containing tetrahydrothiophene.

- Biological Activity :

Sulfonamide-Linked Acetamides with Heterocyclic Moieties

a) Target Compound vs. 2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Derivatives

- Structural Differences :

- These analogs feature a triazole-thioether linkage instead of a pyrazole-sulfamoyl bridge.

- Biological Activity :

b) Target Compound vs. N-((4-Aminophenyl)sulfonyl)acetamide

- Structural Differences :

- Simplified structure lacking the pyrazole and tetrahydrothiophene groups.

Complex Pyrazole Hybrids

a) Target Compound vs. N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide

- Structural Differences: Incorporates a chromenone and pyrazolopyrimidine scaffold instead of a sulfone-modified tetrahydrothiophene.

- Key Data :

Critical Analysis of Structural-Activity Relationships (SAR)

- Pyrazole Substitution: The 3-methyl group in the target compound may enhance stability, while chlorine or cyano groups in analogs (e.g., ) could alter electronic properties and binding affinity.

- Sulfone vs. Sulfonamide :

- Biological Outcomes :

- Substituents dictate therapeutic targeting: GIRK activation (target compound) vs. anticancer (Compound 9) or anti-inflammatory () effects.

Biological Activity

N-(4-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)sulfamoyl)phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique structure that includes:

- A tetrahydrothiophene ring.

- A sulfonamide group.

- A pyrazole moiety.

The molecular formula is with a molecular weight of approximately 356.42 g/mol. The presence of the 1,1-dioxide in the tetrahydrothiophene ring enhances its reactivity and biological profile.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 356.42 g/mol |

| Density | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in DMSO |

Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of compounds similar to this compound. Research indicates that modifications in the substituents on the anilide moiety significantly affect anticonvulsant activity. For instance, derivatives with specific substitutions showed pronounced activity in maximal electroshock (MES) tests and subcutaneous pentylenetetrazole (scPTZ) models, indicating their potential as therapeutic agents against epilepsy .

The mechanism behind the biological activity of this compound may involve modulation of neuronal voltage-sensitive sodium channels. In vitro studies have demonstrated that certain derivatives exhibit binding affinity to these channels, suggesting a pathway for anticonvulsant effects . Additionally, the sulfonamide group may enhance interaction with various biological targets, contributing to its pharmacological profile.

Case Study 1: Anticonvulsant Efficacy

A study published in 2015 evaluated various N-substituted phenylacetamides for their anticonvulsant activity. The findings revealed that certain derivatives exhibited significant protection against seizures in animal models when administered at specific dosages. The results are summarized in Table 1 below:

| Compound ID | Dosage (mg/kg) | MES Test Result | scPTZ Test Result |

|---|---|---|---|

| 12 | 100 | Effective | Not effective |

| 19 | 300 | Highly effective | Effective |

| 20 | 100 | Effective | Effective |

Case Study 2: In Vitro Characterization

In vitro characterization studies have shown that derivatives similar to this compound can act as potent inverse agonists for RORγt, a nuclear receptor involved in inflammatory responses. This suggests potential therapeutic applications in autoimmune diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)sulfamoyl)phenyl)acetamide?

- Methodology : The compound is synthesized via multi-step protocols, typically involving:

- Sulfonamide formation : Reacting a pyrazole-sulfamoyl intermediate with activated phenyl derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

- Cyclization : Tetrahydrothiophene dioxide incorporation via nucleophilic substitution or Mitsunobu reactions .

- Acetamide coupling : Using EDCl/HOBt or similar coupling agents to introduce the acetamide group .

- Purification : Column chromatography and recrystallization from ethanol/water mixtures .

Q. How is the molecular structure of the compound confirmed post-synthesis?

- Techniques :

- X-ray crystallography : Single-crystal analysis using SHELXL for precise bond-length/angle measurements (mean σ ~0.004 Å) .

- Spectroscopy : ¹H/¹³C NMR to verify proton environments and substituent integration; IR for functional group identification (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .

- Mass spectrometry : High-resolution LCMS to confirm molecular ion peaks (e.g., [M+H]⁺) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Assays :

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HCT-116 for colon cancer) to determine IC₅₀ values .

- Apoptosis induction : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells .

- Enzyme inhibition : Kinase or protease inhibition assays, depending on hypothesized targets .

Advanced Research Questions

Q. How can synthetic yields be optimized for the sulfamoyl linkage formation?

- Strategies :

- Catalyst screening : Use zeolite Y-H or pyridine to enhance reaction efficiency in refluxing ethanol .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 5 h) and improve yields by 15–20% .

- By-product minimization : Monitor intermediates via TLC and optimize stoichiometry (e.g., 1.1:1 molar ratio of RCH₂Cl to pyrazole-thiol) .

Q. How to resolve crystallographic ambiguities in the tetrahydrothiophene dioxide moiety?

- Approach :

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping diffraction patterns .

- DFT calculations : Compare experimental bond lengths/angles with theoretical models (e.g., Gaussian09 at B3LYP/6-31G* level) .

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H⋯O) to validate packing arrangements .

Q. How to address discrepancies between computational and experimental solubility data?

- Validation steps :

- Multi-method solubility profiling : Use HPLC (reverse-phase) and nephelometry to cross-validate results .

- Purity checks : Quantify impurities via ¹H NMR (e.g., residual DMSO) or elemental analysis .

- Solvent selection : Test solubility in DMSO-water gradients or PEG-based systems for improved reproducibility .

Q. What strategies are effective for SAR studies on pyrazole-sulfonamide derivatives?

- Design principles :

- Dual-tail modification : Introduce substituents at both the pyrazole 3-methyl and acetamide phenyl positions to modulate bioactivity .

- Molecular docking : AutoDock Vina or Glide to predict binding modes with targets (e.g., Bcl-2 for apoptosis) .

- In vivo validation : Use xenograft models to correlate structural changes with pharmacokinetic profiles .

Q. How to analyze conflicting bioactivity data across cell lines?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.